
1-(2-Nitrophenyl)-2-propyn-1-ol
Übersicht
Beschreibung
1-(2-Nitrophenyl)-2-propyn-1-ol, also known as NPP, is a highly reactive and sensitive compound that has been widely used in scientific research. This compound belongs to the class of propargyl alcohols and is characterized by its unique chemical properties, including its ability to undergo a variety of chemical reactions. In
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-2-propyn-1-ol has been widely used in scientific research due to its unique chemical properties. One of the major applications of 1-(2-Nitrophenyl)-2-propyn-1-ol is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 1-(2-Nitrophenyl)-2-propyn-1-ol has also been used as a reagent in the preparation of various heterocyclic compounds. In addition, 1-(2-Nitrophenyl)-2-propyn-1-ol has been used as a fluorescent probe in biochemical assays, allowing for the detection of various biomolecules.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)-2-propyn-1-ol is related to its ability to undergo various chemical reactions. 1-(2-Nitrophenyl)-2-propyn-1-ol can undergo nucleophilic addition reactions with various nucleophiles, including amines and thiols. This reaction results in the formation of 1-(2-Nitrophenyl)-2-propyn-1-ol derivatives, which can be used as intermediates in the synthesis of various organic compounds. 1-(2-Nitrophenyl)-2-propyn-1-ol can also undergo oxidation reactions, resulting in the formation of nitroso and nitro compounds.
Biochemical and Physiological Effects:
1-(2-Nitrophenyl)-2-propyn-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Nitrophenyl)-2-propyn-1-ol can induce apoptosis in cancer cells, making it a potential anti-cancer agent. 1-(2-Nitrophenyl)-2-propyn-1-ol has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In addition, 1-(2-Nitrophenyl)-2-propyn-1-ol has been shown to have neuroprotective effects, making it a potential treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Nitrophenyl)-2-propyn-1-ol has several advantages for lab experiments, including its high reactivity and sensitivity. 1-(2-Nitrophenyl)-2-propyn-1-ol can undergo various chemical reactions, making it a versatile reagent for the synthesis of various organic compounds. However, 1-(2-Nitrophenyl)-2-propyn-1-ol is also highly sensitive to air and moisture, which can lead to decomposition and reduced yields. In addition, 1-(2-Nitrophenyl)-2-propyn-1-ol is highly toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Nitrophenyl)-2-propyn-1-ol. One potential direction is the development of new synthetic methods for 1-(2-Nitrophenyl)-2-propyn-1-ol and its derivatives. Another potential direction is the investigation of the biochemical and physiological effects of 1-(2-Nitrophenyl)-2-propyn-1-ol derivatives in vivo. In addition, the development of new fluorescent probes based on 1-(2-Nitrophenyl)-2-propyn-1-ol could lead to the development of new biochemical assays for the detection of various biomolecules.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)-2-propyn-1-ol is a highly reactive and sensitive compound that has been widely used in scientific research. The synthesis of 1-(2-Nitrophenyl)-2-propyn-1-ol involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of a catalyst. 1-(2-Nitrophenyl)-2-propyn-1-ol has several scientific research applications, including the synthesis of various organic compounds and the use as a fluorescent probe in biochemical assays. The mechanism of action of 1-(2-Nitrophenyl)-2-propyn-1-ol is related to its ability to undergo various chemical reactions. 1-(2-Nitrophenyl)-2-propyn-1-ol has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. 1-(2-Nitrophenyl)-2-propyn-1-ol has several advantages for lab experiments, including its high reactivity and sensitivity, but also has limitations due to its sensitivity to air and moisture and toxicity. Finally, there are several future directions for research involving 1-(2-Nitrophenyl)-2-propyn-1-ol, including the development of new synthetic methods and the investigation of the biochemical and physiological effects of 1-(2-Nitrophenyl)-2-propyn-1-ol derivatives in vivo.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h1,3-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUEORDVGUPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)

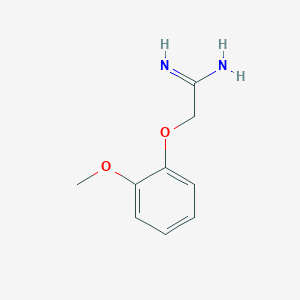


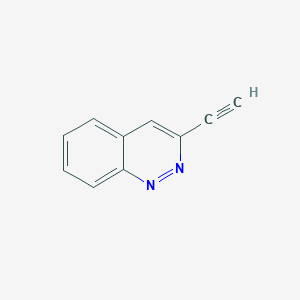
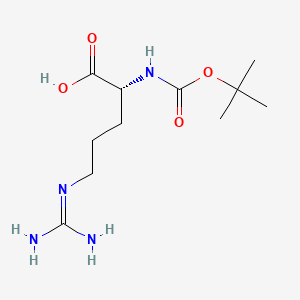

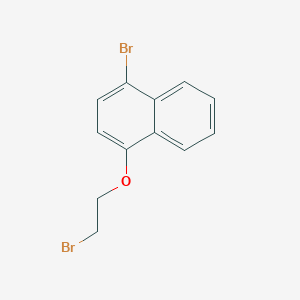
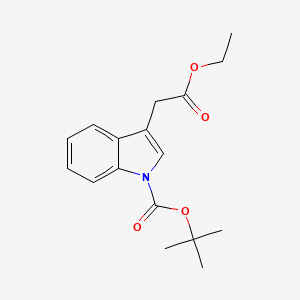
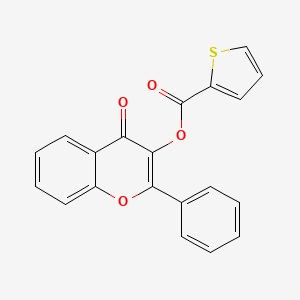
![7-Methoxy-2-(5-methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3284513.png)
![Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester](/img/structure/B3284532.png)